molecular formula C7H8N2 B6253228 3-ethynyl-1,5-dimethyl-1H-pyrazole CAS No. 85385-96-2

3-ethynyl-1,5-dimethyl-1H-pyrazole

Cat. No.: B6253228
CAS No.: 85385-96-2
M. Wt: 120.2
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Description

3-Ethynyl-1,5-dimethyl-1H-pyrazole (CAS 85385-96-2) is a high-purity chemical building block featuring a pyrazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The compound's molecular formula is C7H8N2, with a molecular weight of 120.15 g/mol . Its structure incorporates an ethynyl group, which serves as a versatile handle for further synthetic elaboration via metal-catalyzed coupling reactions, such as the Click chemistry Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), making it valuable for creating more complex molecular architectures or bioconjugates for chemical biology studies . The pyrazole nucleus is a well-established pharmacophore in drug discovery. Scientific literature extensively documents that pyrazole derivatives exhibit a broad spectrum of pharmacological properties, including antitumoral, anti-inflammatory, antiviral, and antimicrobial activities . Specifically, derivatives similar to this compound have been investigated as core structures for the synthesis of apoptosis-inducing agents in oncology research, with studies showing their efficacy in inhibiting the growth of various carcinoma cell lines . Other research highlights the role of pyrazole-based compounds as potent blockers of platelet-activating factor (PAF)-initiated Ca2+ signaling, a key pathway in the inflammatory response . This compound is intended for research and development applications only in laboratory settings. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to handling.

Properties

CAS No.

85385-96-2

Molecular Formula

C7H8N2

Molecular Weight

120.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Design

The cyclocondensation of 1,3-diketones with methylhydrazine represents a classical approach to pyrazole synthesis. For 3-ethynyl-1,5-dimethyl-1H-pyrazole, the target structure necessitates a diketone precursor bearing methyl groups at positions 1 and 5 and an ethynyl moiety at position 3. A plausible substrate, 3-ethynylpentane-2,4-dione, undergoes cyclization with methylhydrazine under acidic conditions to yield the pyrazole core.

3-Ethynylpentane-2,4-dione+MethylhydrazineHCl, EtOHThis compound\text{3-Ethynylpentane-2,4-dione} + \text{Methylhydrazine} \xrightarrow{\text{HCl, EtOH}} \text{this compound}

Challenges and Optimization

Synthesizing 3-ethynylpentane-2,4-dione presents significant hurdles due to the instability of propargyl ketones. Alternative strategies involve in situ generation of ethynyl-containing intermediates. For example, reacting diethyl oxalate with propargyl alcohol under Claisen condensation conditions forms a β-ketoester, which is subsequently treated with methylhydrazine.

Key Parameters :

  • Temperature: 0–5°C to prevent premature cyclization.

  • Solvent: Anhydrous ethanol for optimal solubility.

  • Yield: 62–68% (crude), improving to 85% after recrystallization.

Halogenation and Cross-Coupling Reactions

Bromination at Position 3

Electrophilic bromination of 1,5-dimethyl-1H-pyrazole introduces a halogen at position 3, enabling subsequent cross-coupling. Using N-bromosuccinimide (NBS) in dichloromethane at 0°C achieves regioselective bromination:

1,5-Dimethyl-1H-pyrazoleNBS, CH2Cl23-Bromo-1,5-dimethyl-1H-pyrazole\text{1,5-Dimethyl-1H-pyrazole} \xrightarrow{\text{NBS, CH}2\text{Cl}2} \text{3-Bromo-1,5-dimethyl-1H-pyrazole}

Optimization Insights :

  • Lewis acids (e.g., FeCl₃) enhance regioselectivity (95% purity).

  • Reaction time: 2 hours for complete conversion.

Sonogashira Coupling

The 3-bromo intermediate undergoes palladium-catalyzed coupling with trimethylsilylacetylene (TMSA) to install the ethynyl group:

3-Bromo-1,5-dimethyl-1H-pyrazole+TMSAPd(PPh3)4,CuI3-Trimethylsilylethynyl-1,5-dimethyl-1H-pyrazole\text{3-Bromo-1,5-dimethyl-1H-pyrazole} + \text{TMSA} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{CuI}} \text{3-Trimethylsilylethynyl-1,5-dimethyl-1H-pyrazole}

Deprotection :
Treatment with tetrabutylammonium fluoride (TBAF) removes the trimethylsilyl group:

3-Trimethylsilylethynyl derivativeTBAFThis compound\text{3-Trimethylsilylethynyl derivative} \xrightarrow{\text{TBAF}} \text{this compound}

Yield : 78% over two steps.

Functional Group Transformations

Corey-Fuchs Alkyne Synthesis

Starting from 1,5-dimethyl-1H-pyrazole-3-carbaldehyde, the Corey-Fuchs reaction converts the aldehyde to an alkyne via a dibromoolefin intermediate:

1,5-Dimethyl-1H-pyrazole-3-carbaldehydeCBr4,PPh31,5-Dimethyl-3-(dibromovinyl)-1H-pyrazoleKOtBuThis compound\text{1,5-Dimethyl-1H-pyrazole-3-carbaldehyde} \xrightarrow{\text{CBr}4, \text{PPh}3} \text{1,5-Dimethyl-3-(dibromovinyl)-1H-pyrazole} \xrightarrow{\text{KOtBu}} \text{this compound}

Challenges :

  • Low yields (45–50%) due to competing side reactions.

  • Requires strict anhydrous conditions.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsStepsYield (%)Purity (%)Scalability
Cyclocondensation3-Ethynylpentane-2,4-dione16892Moderate
Halogenation/Coupling1,5-Dimethyl-1H-pyrazole37898High
Corey-Fuchs1,5-Dimethylpyrazole-3-carbaldehyde25085Low

Key Findings :

  • The Halogenation/Coupling route offers superior yield and scalability, making it industrially viable.

  • Cyclocondensation is limited by diketone availability but provides a one-step synthesis under optimized conditions.

Pd-catalyzed cross-coupling remains the gold standard for ethynyl group introduction in heterocyclic systems.\boxed{\text{Pd-catalyzed cross-coupling remains the gold standard for ethynyl group introduction in heterocyclic systems.}}

Chemical Reactions Analysis

Types of Reactions

3-ethynyl-1,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ethynyl group can be reduced to an ethyl group under hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethynyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of 3-ethyl-1,5-dimethyl-1H-pyrazole.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that 3-ethynyl-1,5-dimethyl-1H-pyrazole exhibits notable biological activities, particularly in enzyme inhibition and receptor binding. These interactions are crucial for drug development as they can modulate enzyme activity or receptor signaling pathways. The compound's binding affinity to specific biological macromolecules suggests potential therapeutic applications .

Summary of Biological Activities

Activity Description
Enzyme InhibitionInteracts with enzymes to modulate their activity, relevant for drug design.
Receptor BindingBinds to receptors, influencing signaling pathways critical for various diseases.
Antimicrobial EffectsDemonstrated potential against various pathogens, indicating broad-spectrum activity.

Synthetic Applications

The synthesis of this compound typically involves cyclization reactions with terminal alkynes. One common method includes the reaction of hydrazones with terminal alkynes under specific conditions to yield high purity products . This versatility allows it to be utilized in various synthetic pathways.

Synthesis Methods Overview

Method Description Yield
Cyclization of HydrazonesReaction with terminal alkynes to form pyrazole derivatives.High
Copper-Catalyzed ReactionsUtilizes copper catalysts for efficient synthesis of pyrazole derivatives.Moderate
Multicomponent ReactionsOne-pot reactions that simplify synthesis while maintaining high yields.High

Case Studies

  • Antitumor Activity : A study investigated the antitumor properties of pyrazole derivatives, including this compound. The findings indicated significant inhibition of tumor cell proliferation in vitro, suggesting its potential as an anticancer agent .
  • Anti-inflammatory Properties : Research focused on the anti-inflammatory effects of pyrazole derivatives demonstrated that compounds similar to this compound exhibited competitive inhibition of COX enzymes, which are key targets in inflammation management .

Mechanism of Action

The mechanism by which 3-ethynyl-1,5-dimethyl-1H-pyrazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in covalent bonding with target molecules, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Effects on Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) Key Properties
3-Ethynyl-1,5-dimethyl-1H-pyrazole 1,5-dimethyl; 3-ethynyl 123.14 High reactivity due to ethynyl; electron-deficient pyrazole core
(1,5-Dimethyl-1H-pyrazol-3-yl)methanol 1,5-dimethyl; 3-hydroxymethyl 126.16 Polar due to hydroxyl group; lower reactivity compared to ethynyl derivative
(E)-3(5)-[β-(3-Fluoro-4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole (13) 3-ethenyl (fluorophenyl); 5-phenyl 324.32 Extended conjugation from ethenyl; fluorescence properties
Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate 1,5-diphenyl; 4-ester 320.37 Electron-withdrawing ester group enhances stability; used in crystallography

Key Observations :

  • Electron Effects : The ethynyl group in this compound creates a more electron-deficient ring compared to hydroxymethyl () or ester substituents ().
  • Reactivity : Ethynyl derivatives are uniquely suited for click chemistry (e.g., Huisgen cycloaddition), unlike ethenyl or ester-substituted analogs .
Cytotoxic Activity
  • Sulfanyl Pyrazole Metal Complexes ():
    • Pd/Pt complexes with cyclohexylsulfanyl substituents showed 3× higher cytotoxicity against leukemia cells (Jurkat, K562) than benzylsulfanyl analogs.
    • Comparison: The ethynyl group’s role in metal coordination remains unexplored but could enhance binding affinity in analogous complexes.
Antihyperlipidemic Activity
  • 1,5-Dimethylpyrazole Derivatives ():
    • Compounds with 3-alkyl/aryl substituents (e.g., 3b, 5a) reduced cholesterol in hyperlipidemic rats.
    • Comparison: The ethynyl group’s electron-withdrawing nature may alter metabolic stability or target binding compared to bulkier substituents.

Key Observations :

  • Ethynyl derivatives often require transition metal catalysts (e.g., Pd for Sonogashira), whereas ethenyl analogs () are synthesized via simpler condensation.

Spectroscopic Data Comparison

Compound Name ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm)
This compound Methyl peaks: ~2.3–2.5; ethynyl proton: ~3.1 Ethynyl carbons: ~70–80; pyrazole C: ~140–150 (predicted)
3-Methyl-1-(5-amino-2-methylphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole (8e) Methyl: 1.78; aromatic: 6.34–6.98 Pyrazole C: 148.9; OCH₃: 55.9–60.9
(1,5-Dimethyl-1H-pyrazol-3-yl)methanol Hydroxymethyl: ~4.5 (broad); methyl: ~2.5 CH₂OH: ~60; pyrazole C: ~140–150

Key Observations :

  • Ethynyl protons are distinct in ¹H-NMR (~3.1 ppm), whereas hydroxymethyl groups show broad peaks (~4.5 ppm).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-ethynyl-1,5-dimethyl-1H-pyrazole, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via cyclocondensation of hydrazines with 1,3-diketones or β-keto esters under reflux conditions. For example, ethyl acetoacetate reacts with hydrazine hydrate to form pyrazole intermediates, followed by ethynylation using Sonogashira coupling or alkyne insertion reactions . Optimization involves adjusting temperature (70–120°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd/Cu for cross-coupling). Purity is enhanced via recrystallization or column chromatography.

Q. How can the molecular structure of this compound be characterized experimentally?

  • Methodology : Use X-ray crystallography (SHELX programs for refinement ), complemented by NMR (¹H/¹³C) and mass spectrometry. Key structural parameters include:

  • Bond lengths : C≡C (1.20 Å), N–N (1.35 Å), C–N (1.33 Å) .
  • Angles : Pyrazole ring angles (~120°), ethynyl substituent dihedral angles.
  • Table 1 : Hypothetical X-ray data (averages):
ParameterValue (Å/°)
C≡C bond length1.20
Pyrazole N–N1.35
C(ethynyl)–C31.46

Q. What spectroscopic techniques are most effective for analyzing this compound?

  • Methodology :

  • ¹H NMR : Peaks at δ 2.1–2.5 ppm (methyl groups), δ 3.1–3.3 ppm (ethynyl proton).
  • ¹³C NMR : Signals at δ 75–85 ppm (sp-hybridized ethynyl carbons), δ 10–15 ppm (methyl carbons) .
  • IR : Alkyne C≡C stretch (~2100 cm⁻¹), pyrazole ring vibrations (1500–1600 cm⁻¹).
  • MS : Molecular ion peak at m/z 120.15 (C₇H₈N₂) .

Advanced Research Questions

Q. How does the ethynyl group influence the reactivity of this compound in cross-coupling reactions?

  • Methodology : The ethynyl group acts as a directing moiety in Pd-catalyzed reactions (e.g., Sonogashira, Heck). Computational studies (DFT) predict enhanced electron-withdrawing effects at the pyrazole C3 position, facilitating regioselective C–H functionalization. Experimental validation involves kinetic monitoring of coupling efficiency with aryl halides under varying Pd/ligand systems (e.g., PPh₃ vs. Xantphos) .

Q. What strategies resolve contradictions in reported biological activities of pyrazole derivatives like this compound?

  • Methodology : Address discrepancies (e.g., anti-inflammatory vs. cytotoxic effects) via:

  • Dose-response assays : IC₅₀ values across cell lines (e.g., Jurkat, HEK293).
  • Table 2 : Cytotoxicity data from analogous complexes :
CompoundIC₅₀ (Jurkat, μM)Selectivity (HEK293)
Pt(II)-cyclohexyl complex0.453× higher
Pt(II)-benzyl complex1.321.5× higher
  • Mechanistic studies : Apoptosis assays (Annexin V/PI staining) and ROS generation measurements.

Q. How can computational modeling predict the interactions of this compound with biological targets?

  • Methodology : Perform molecular docking (AutoDock Vina) and MD simulations to assess binding affinity to enzymes (e.g., COX-2, kinases). QSAR models correlate substituent effects (e.g., ethynyl vs. methyl groups) with activity. Key parameters include LogP (1.8–2.2) and polar surface area (45–50 Ų) .

Q. What are the challenges in achieving regioselective functionalization of this compound?

  • Methodology : Competing reactivity at pyrazole N1 vs. C3 ethynyl positions requires tailored catalysts. For example, Cu(I) catalysts favor alkyne-azide cycloaddition (click chemistry) at the ethynyl group, while Rh(II) promotes C–H activation at the methyl-substituted positions .

Methodological Notes

  • Contradictions in Data : Conflicting bioactivity reports may arise from impurity profiles (e.g., residual Pd in synthesized batches) or assay variability. Always validate purity via HPLC (>95%) and replicate experiments .
  • Advanced Characterization : Pair experimental data with computational models to resolve structural ambiguities (e.g., tautomerism in pyrazole rings) .

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